molecular formula C10H12BrN B1380721 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1253592-06-1

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1380721
CAS No.: 1253592-06-1
M. Wt: 226.11 g/mol
InChI Key: FFZJBJFSFZZSCQ-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core with a bromine atom at the 7th position and a methyl group attached to the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 305.6±35.0 °C, a density of 1.382±0.06 g/cm3, and a pKa of 4.87±0.20 .

Scientific Research Applications

Synthesis and Derivative Formation

The bromination reaction of 1,2,3,4-tetrahydroquinoline has been a subject of significant interest, leading to the development of efficient synthetic pathways for valuable quinoline derivatives. Şahin et al. (2008) demonstrated an efficient method for the synthesis of various bromoquinolines, including 6,8-dibromo-1,2,3,4-tetrahydroquinolines, through bromination reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Similarly, Zlatoidský and Gabos (2009) described a synthesis method for 7-bromo-1,2,3,4-tetrahydroisoquinoline through lithiation and reductive amination processes (Zlatoidský & Gabos, 2009).

Pharmaceutical Intermediate Synthesis

7-Bromo-1,2,3,4-tetrahydroquinoline derivatives have been explored for their role in the synthesis of pharmaceutical intermediates. Lei et al. (2015) focused on the synthesis of 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Chemical Transformations and Novel Reactions

Various studies have explored novel chemical transformations involving 7-bromo-1,2,3,4-tetrahydroquinoline. Natarajan et al. (1979) investigated the transformation of certain tetrahydroisoquinolines to isoquinobenzoxazepines, revealing unexpected reaction pathways and novel rearrangements (Natarajan, Pai, Rajaraman, Suguna, Swaminathan, Nagarajan, & Sudarsanam, 1979).

Extraction from Natural Sources

The compound has also been identified in natural sources. For instance, Ma et al. (2007) isolated brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, contributing to the understanding of marine natural products and their potential applications (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Safety and Hazards

Safety precautions for handling 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .

Future Directions

As a pharmaceutical intermediate, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has potential applications in the development of new drugs. Its tetrahydroquinoline core is a common feature in many biologically active compounds, suggesting that it could be a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

7-bromo-1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZJBJFSFZZSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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